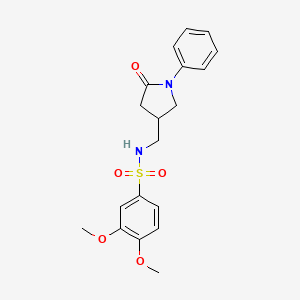

3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-9-8-16(11-18(17)26-2)27(23,24)20-12-14-10-19(22)21(13-14)15-6-4-3-5-7-15/h3-9,11,14,20H,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEARVOCRLGPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the phenylpyrrolidinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Using nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: 3,4-dihydroxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide.

Reduction: 3,4-dimethoxy-N-((3-hydroxymethyl-5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

Industry: Its unique properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Substituent-Driven Activity: The thiazole ring in Ro-61-8048 confers potent KMO inhibition, critical for modulating neuroactive kynurenine pathway metabolites . In contrast, the target compound’s pyrrolidinone group may favor alternative targets (e.g., proteases or kinases). Phthalazinone-sulfonamides exhibit antifungal activity dependent on substituents: removal of a methyl group at position 4 enhances efficacy against Candida spp. .

Solubility and Pharmacokinetics: Ro-61-8048 requires pH adjustment (NaOH) for solubility, whereas morpholino-containing analogs (e.g., chromenyl-sulfonamides) achieve improved aqueous solubility without formulation challenges . The target compound’s dimethoxy groups likely enhance membrane permeability but may reduce solubility compared to polar substituents (e.g., morpholino).

Therapeutic Potential: Ro-61-8048 has demonstrated translational relevance in Parkinson’s disease models, reducing dyskinesias when combined with levodopa . Phthalazinone-sulfonamides are promising antifungals, with MIC values surpassing fluconazole .

Biological Activity

3,4-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound with potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a benzenesulfonamide moiety and a pyrrolidinone ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.379 g/mol

- Structure : The compound features dimethoxy substitutions at the 3 and 4 positions of the benzene ring, along with a pyrrolidinone structure attached to the nitrogen atom of the sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the potential of benzenesulfonamide derivatives in inhibiting carbonic anhydrase (CA) isoforms. For instance, compounds similar to this compound have shown varying degrees of inhibition against human carbonic anhydrase isoforms I, II, IX, and XII, with inhibition constants (K_i) ranging from nanomolar to micromolar levels .

| Compound | K_i (nM) for CA I | K_i (nM) for CA II | K_i (nM) for CA IX | K_i (nM) for CA XII |

|---|---|---|---|---|

| Compound A | 49.3 | 5.1 | 9.4 | 5.2 |

| Compound B | 6459 | 4171 | 945.1 | 1159 |

| Compound C | 51.5 | 10.2 | 28.2 | 5.2 |

Anticancer Activity

In vitro studies have demonstrated that certain benzenesulfonamide derivatives exhibit significant cytotoxic effects against breast cancer cell lines (e.g., T-47D and MCF-7). For instance, one study reported IC_50 values of approximately 10.9 μM for one derivative against T-47D cells, indicating promising potential as an anticancer agent .

Case Studies

- Study on Carbonic Anhydrase Inhibitors : A recent investigation into several benzenesulfonamide derivatives revealed that modifications in structure significantly impacted their inhibitory potency against CA isoforms. The introduction of hydrophilic tails was found to enhance activity significantly .

- Anticancer Efficacy : Another study focused on the anticancer properties of similar compounds demonstrated that specific structural modifications led to improved efficacy against human breast cancer cell lines, suggesting a structure-activity relationship that could be exploited in drug design .

Q & A

Q. Key Considerations :

- Optimize reaction temperatures (e.g., 0–25°C for sensitive intermediates).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .

How can the compound’s molecular structure be rigorously characterized?

Basic Research Focus

A combination of analytical techniques is required:

Note : Use WinGX for crystallographic data processing and ORTEP for visualization .

What methodologies are recommended for initial biological activity profiling?

Q. Basic Research Focus

- In vitro enzyme inhibition assays : Test against targets like kynurenine 3-monooxygenase (KMO) at 1–100 µM concentrations .

- Cell-based assays : Hypoxia-inducible factor (HIF-1) inhibition using HRE-luciferase reporter systems .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., glioblastoma) to rule off-target effects .

Data Interpretation : Compare IC₅₀ values with structurally related analogs (e.g., Ro 61-8048, a KMO inhibitor ).

How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Advanced Research Focus

Methodology :

Q. Example SAR Table :

| Analog | Modification | HIF-1 Inhibition (%) | Reference |

|---|---|---|---|

| 5e | Propan-2-yl | 45% at 10 µM | |

| 6a | Phenyl | 71% at 10 µM | |

| 6b | Dichloro | 28% at 10 µM |

Computational Support : Perform molecular docking to predict binding modes to HIF-1α .

How can contradictory data in biological activity assays be resolved?

Advanced Research Focus

Case Study : Discrepancies between HIF-1 inhibition (luciferase) and protein levels (Western blot):

- Orthogonal validation : Confirm HIF-1α degradation via Western blot under hypoxia .

- Control experiments : Rule out cytotoxicity using viability assays .

| Assay Type | Observation | Resolution | Reference |

|---|---|---|---|

| HRE-luciferase | 50% inhibition | Validate with Western blot | |

| Cytotoxicity | No effect at 10 µM | Test in multiple cell lines |

What strategies are effective for analyzing crystallographic data of this compound?

Q. Advanced Research Focus

- Data refinement : Use SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters) .

- Validation : Check for twinning or disorder using PLATON .

- Visualization : Generate ORTEP diagrams with 50% probability ellipsoids .

Key Metrics : Report R-factors (<5%), bond length deviations (±0.02 Å) .

How can metabolic stability and degradation pathways be investigated?

Q. Advanced Research Focus

- In vitro models : Incubate with liver microsomes or hepatocytes; monitor demethylation via LC-MS .

- Forced degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) to identify hydrolytic products .

Q. Analytical Tools :

- UPLC-QTOF for metabolite identification.

- Compare degradation profiles with analogs lacking methoxy groups .

What approaches are used for target identification and validation?

Q. Advanced Research Focus

- Affinity chromatography : Immobilize the compound on resin; pull down binding proteins from cell lysates .

- Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., KMO) .

- Gene knockout : Use CRISPR/Cas9 to validate target necessity in cellular models .

Case Study : KMO inhibition by Ro 61-8048 elevates neuroprotective kynurenic acid (KYNA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.